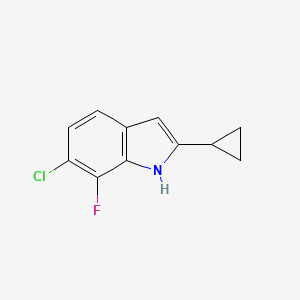

6-chloro-2-cyclopropyl-7-fluoro-1H-indole

Vue d'ensemble

Description

6-chloro-2-cyclopropyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position on the indole ring. These substitutions confer unique chemical and biological properties to the compound.

Applications De Recherche Scientifique

6-chloro-2-cyclopropyl-7-fluoro-1H-indole has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a lead compound for developing new therapeutic agents.

Industry: Utilized in the development of agrochemicals, dyes, and materials science.

Mécanisme D'action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives can interfere with the replication of viruses, thereby exhibiting antiviral activity .

Pharmacokinetics

The compound’s molecular weight (20965) and predicted density (1435±006 g/cm3) suggest that it may have suitable properties for bioavailability .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-cyclopropyl-7-fluoro-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions. The specific steps for synthesizing this compound may include:

Formation of the hydrazone: Reacting phenylhydrazine with a cyclopropyl ketone to form a hydrazone intermediate.

Cyclization: Treating the hydrazone with an acid catalyst to induce cyclization and form the indole ring.

Halogenation: Introducing chlorine and fluorine atoms at the desired positions using halogenating agents such as N-chlorosuccinimide (NCS) and Selectfluor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

6-chloro-2-cyclopropyl-7-fluoro-1H-indole can undergo various chemical reactions, including:

Electrophilic substitution: Due to the electron-rich nature of the indole ring, it can participate in electrophilic aromatic substitution reactions.

Nucleophilic substitution: The presence of halogen atoms allows for nucleophilic substitution reactions.

Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Electrophilic substitution: Reagents such as bromine, nitric acid, and sulfuric acid can be used for halogenation, nitration, and sulfonation reactions.

Nucleophilic substitution: Nucleophiles like amines, thiols, and alkoxides can replace the halogen atoms.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated or nitrated derivatives, while nucleophilic substitution can produce amine or ether derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyclopropyl-1H-indole: Lacks the halogen substitutions, resulting in different chemical and biological properties.

6-chloro-1H-indole: Contains only the chlorine substitution, leading to distinct reactivity and applications.

7-fluoro-1H-indole: Contains only the fluorine substitution, affecting its chemical behavior and biological activity.

Uniqueness

6-chloro-2-cyclopropyl-7-fluoro-1H-indole is unique due to the combination of chlorine, cyclopropyl, and fluorine substitutions on the indole ring. This unique substitution pattern imparts specific chemical reactivity and potential biological activities that are not observed in other indole derivatives.

Activité Biologique

6-Chloro-2-cyclopropyl-7-fluoro-1H-indole is a synthetic compound belonging to the indole family, characterized by its unique substitutions: a chlorine atom at the 6th position, a cyclopropyl group at the 2nd position, and a fluorine atom at the 7th position. These modifications enhance its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology.

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Receptor Binding : Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biochemical pathways. This compound may exhibit similar binding characteristics, potentially affecting neurotransmitter systems and other receptor-mediated processes .

- Antiviral Properties : Some studies indicate that indole derivatives can inhibit viral replication, suggesting that this compound may possess antiviral activity. For instance, related indole compounds have demonstrated efficacy against hepatitis C virus (HCV) .

Biological Activities

The compound has been investigated for several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could make it a candidate for developing new antibiotics .

- Antiviral Activity : Research has shown that indole derivatives can have significant antiviral effects. For example, certain indole compounds have been reported to exhibit anti-HCV activity with effective concentrations (EC50) in the low micromolar range .

- Anticancer Potential : The structural characteristics of this compound may also confer anticancer properties. Indoles are often explored for their ability to modulate cell signaling pathways involved in cancer progression .

Case Studies and Research Findings

Several studies have focused on the biological activity of indole derivatives similar to this compound:

- Antiviral Screening : A series of indole derivatives were synthesized and screened for anti-HCV activity. Compounds with similar structural features exhibited EC50 values ranging from 1.1 μM to 12.4 μM, indicating promising antiviral potential .

- Structure-Activity Relationship (SAR) : Research has highlighted the importance of specific substitutions on the indole ring in enhancing biological activity. The presence of halogens like chlorine and fluorine has been linked to increased potency against various pathogens .

- Pharmacokinetics : The molecular weight and predicted density of this compound suggest favorable pharmacokinetic properties, which are crucial for its bioavailability and therapeutic efficacy .

Comparative Analysis

A comparison with similar compounds reveals the unique attributes of this compound:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Chlorine at C6, cyclopropyl at C2, fluorine at C7 | Antimicrobial, antiviral, anticancer |

| 2-Cyclopropyl-1H-indole | Lacks halogen substitutions | Different chemical properties |

| 6-Chloro-1H-indole | Only chlorine substitution | Distinct reactivity |

| 7-Fluoro-1H-indole | Only fluorine substitution | Affects chemical behavior |

Propriétés

IUPAC Name |

6-chloro-2-cyclopropyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c12-8-4-3-7-5-9(6-1-2-6)14-11(7)10(8)13/h3-6,14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKJRKHOQJJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.